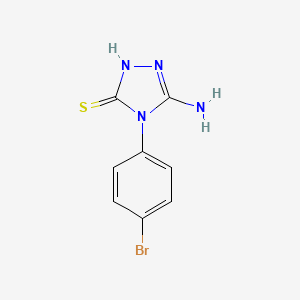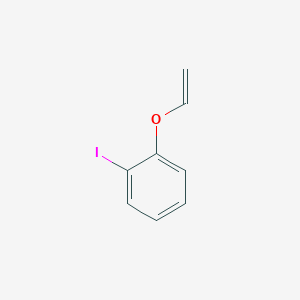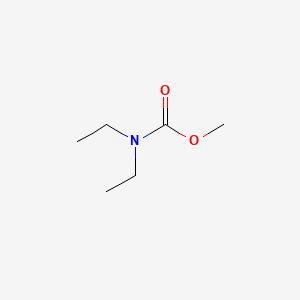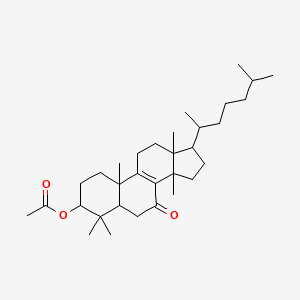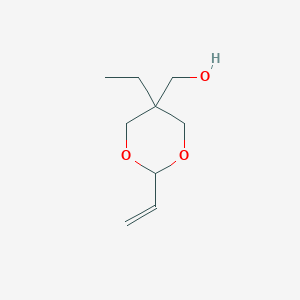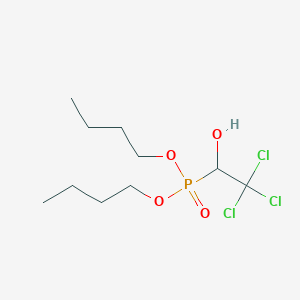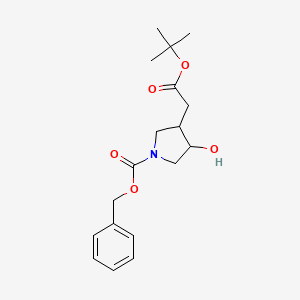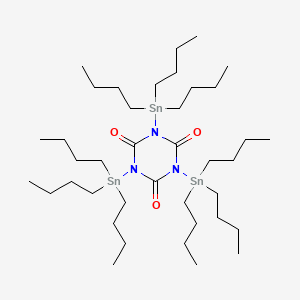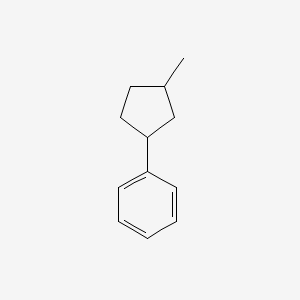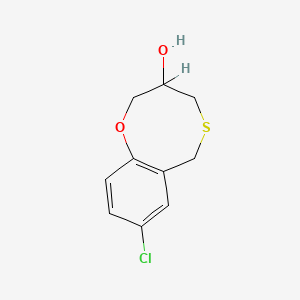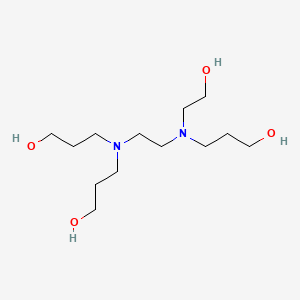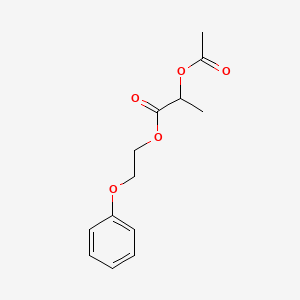![molecular formula C6HClF3N3S B14744698 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1998-60-3](/img/structure/B14744698.png)
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a thiazole ring fused to a pyrimidine ring, with chloro and trifluoromethyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable chloro-substituted pyrimidine derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring, to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
科学研究应用
5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors involved in disease processes.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity . These interactions lead to downstream effects on cellular signaling pathways and biological processes, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
7-Chloro[1,3]thiazolo[5,4-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group, which may affect its biological activity and properties.
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine:
Thiazolo[3,2-b][1,2,4]triazole: A related heterocyclic compound with a different ring fusion pattern, which can result in distinct biological activities.
Uniqueness
The uniqueness of 5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine lies in its combination of chloro and trifluoromethyl substituents, which confer specific electronic and steric properties. These features enhance its binding affinity to molecular targets and contribute to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .
属性
CAS 编号 |
1998-60-3 |
|---|---|
分子式 |
C6HClF3N3S |
分子量 |
239.61 g/mol |
IUPAC 名称 |
5-chloro-7-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-5-12-3(6(8,9)10)2-4(13-5)14-1-11-2/h1H |
InChI 键 |
DHXRSAUXQWTQQU-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N=C(N=C2S1)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


